molecular formula C20H14F2N2O4 B7499170 N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide

Cat. No. B7499170
M. Wt: 384.3 g/mol
InChI Key: RSMWMVHTNPONBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide, also known as DBPR108, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide works by inhibiting the activity of a protein called BCL-2, which plays a critical role in regulating cell death. By inhibiting BCL-2, N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide triggers apoptosis, or programmed cell death, in cancer cells. This mechanism of action is particularly important because many cancer cells have developed resistance to traditional chemotherapy drugs that target rapidly dividing cells.
Biochemical and Physiological Effects:
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide has been shown to have a selective toxicity towards cancer cells, sparing normal cells. This is likely due to the higher expression of BCL-2 in cancer cells compared to normal cells. In addition, N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide has been shown to induce cell cycle arrest and inhibit angiogenesis, the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide is its specificity towards cancer cells, which reduces the risk of side effects. However, one limitation is that it has only been tested in preclinical studies and has not yet entered clinical trials. In addition, more research is needed to determine the optimal dosage and administration route for N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide.

Future Directions

Future research on N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide could include testing its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy. In addition, further studies could investigate the potential of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide in other diseases, such as autoimmune disorders or neurodegenerative diseases. Finally, the development of more potent and selective BCL-2 inhibitors could lead to the development of new cancer therapies.

Synthesis Methods

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide can be synthesized using a multi-step process involving the reaction of 2,2-difluoro-1,3-benzodioxole with pyridin-3-ylmethanol, followed by the reaction of the resulting product with 4-aminobenzoyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies in mouse models have also shown promising results, with N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide inhibiting tumor growth and extending survival rates.

properties

IUPAC Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O4/c21-20(22)27-17-8-5-15(10-18(17)28-20)24-19(25)14-3-6-16(7-4-14)26-12-13-2-1-9-23-11-13/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMWMVHTNPONBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.